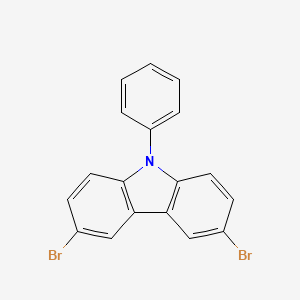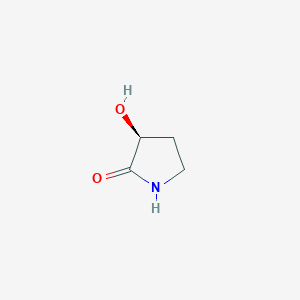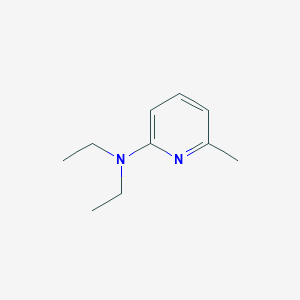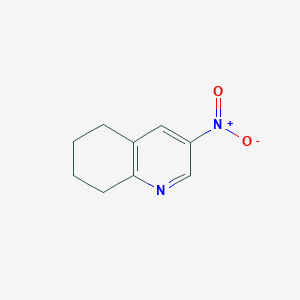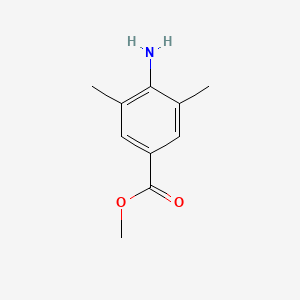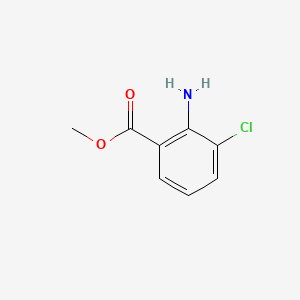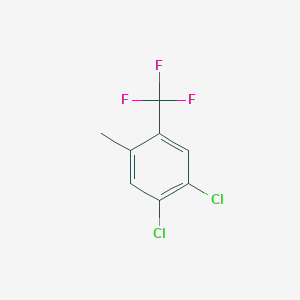
1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene
Übersicht
Beschreibung
“1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene” is an organic compound with the molecular formula C8H5Cl2F3 . It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine, one by a methyl group, and another by a trifluoromethyl group .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of “1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene” can be represented as a benzene ring with two chlorine atoms, a methyl group, and a trifluoromethyl group attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering of the carbon atoms .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene serves as a precursor in the regioselective synthesis of heterocyclic compounds, such as 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles, utilizing 1,3-dipolar cycloaddition reactions. This process showcases high regioselectivity, producing 1,4-disubstituted products without forming 1,5-disubstituted derivatives, which is significant for developing specific pharmaceutical agents and materials with precise chemical properties (Hu et al., 2008).
Electrophilic Trifluoromethylation
The compound is also instrumental in the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, facilitated by rhenium catalysis. This method employs hypervalent iodine reagents, expanding the toolkit for introducing trifluoromethyl groups into organic molecules, thereby affecting their physical, chemical, and biological properties. This technique is pivotal for the development of advanced materials and pharmaceuticals with enhanced performance characteristics (Mejía & Togni, 2012).
Protoporphyrinogen IX Oxidase Inhibition
Research has demonstrated the utility of trifluoromethyl-substituted benzene derivatives, including 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene, as potent inhibitors of protoporphyrinogen IX oxidase. This enzyme plays a critical role in the biosynthesis pathway of heme and chlorophyll, making these compounds valuable for studying biosynthetic pathways and potentially developing new herbicides (Li et al., 2005).
Novel Fluorine-containing Polymers
The chemical has been used in the synthesis of novel fluorine-containing polyetherimides, demonstrating its role in the development of advanced polymers. These materials exhibit unique properties such as high thermal stability, chemical resistance, and mechanical strength, making them suitable for a wide range of industrial applications, including electronics, aerospace, and automotive industries (Yu Xin-hai, 2010).
Eigenschaften
IUPAC Name |
1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-2-6(9)7(10)3-5(4)8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARYHYOOIUIKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408923 | |
| Record name | 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74483-51-5 | |
| Record name | 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





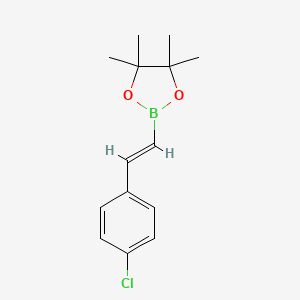
![Hexanoic acid, 6-[(1-oxononyl)amino]-](/img/structure/B1311979.png)

![8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1311982.png)
